3-(3-Chlorophenyl)oxetan-3-amine hydrochloride
Overview
Description
3-(3-Chlorophenyl)oxetan-3-amine hydrochloride is a chemical compound with the molecular formula C9H11Cl2NO. It is a derivative of oxetane, a four-membered cyclic ether, and contains a chlorophenyl group attached to the oxetane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)oxetan-3-amine hydrochloride typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of epoxides or halohydrins under basic conditions to form the oxetane ring . Another approach involves the electrophilic halocyclization of alcohols to form the oxetane ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(3-Chlorophenyl)oxetan-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the oxetane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane ketones, while reduction may produce various amine derivatives .
Scientific Research Applications
3-(3-Chlorophenyl)oxetan-3-amine hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(3-Chlorophenyl)oxetan-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)oxetan-3-amine hydrochloride: Similar structure but with the chlorine atom in the para position.
3-(2-Chlorophenyl)oxetan-3-amine hydrochloride: Similar structure but with the chlorine atom in the ortho position.
Uniqueness
3-(3-Chlorophenyl)oxetan-3-amine hydrochloride is unique due to the position of the chlorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. The meta position of the chlorine atom can result in different steric and electronic effects compared to the ortho and para positions, leading to distinct properties and applications .
Properties
IUPAC Name |
3-(3-chlorophenyl)oxetan-3-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO.ClH/c10-8-3-1-2-7(4-8)9(11)5-12-6-9;/h1-4H,5-6,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEFFEMSQOGSELE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(C2=CC(=CC=C2)Cl)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90693228 | |
Record name | 3-(3-Chlorophenyl)oxetan-3-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90693228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1332765-66-8, 1332920-60-1 | |
Record name | 3-Oxetanamine, 3-(3-chlorophenyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1332765-66-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(3-Chlorophenyl)oxetan-3-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90693228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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